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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Aspect Conteltinib (CT-707) Crizotinib

Generation & Type Second-generation ALK TKI [1] [2] First-generation ALK TKI
[1112]

Preclinical Potency Approximately 10-fold more potent than Baseline for comparison [1]

(Enzymatic Assay) Crizotinib against ALK [1] [2] [2]

Key Resistance L1196M, G1202R, F1174L, G1269S, Information not available in

Mutations Targeted R1275Q [1] [2] search results

| Efficacy in ALK TKI-naive Patients| ORR: 64.1% Median PFS: 15.9 months [1] [2] | ~60% ORR,
Median PFS: 8-10 months (from historical data) [1] [2] | | Efficacy in Crizotinib-pretreated Patients|
ORR: 33.3% Median PFS: 6.73 months [1] [2] | Patients have developed resistance [1] [2] | | Common
Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), Elevated serum creatinine (45.3%),
Elevated AST (39.1%), Nausea (37.5%) [1] [2] | Information not available in search results |

Experimental Data and Methodologies

The data presented above comes from a first-in-human, multicenter, phase 1 clinical trial (NCT02695550)

[1] [2].
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e Preclinical Enzymatic Assays: The ~10-fold greater potency of Conteltinib was established in
laboratory enzymatic assays comparing its ability to inhibit ALK activity directly against Crizotinib [1]
[2].

¢ Clinical Trial Design:

o Study Type: Single-arm, open-label, dose-escalation and dose-expansion study [1] [2].

o Dosing: Conteltinib was administered orally at doses ranging from 50 mg to 800 mg once
daily (QD) during the escalation phase [1] [2].

o Primary Endpoints: The study primarily aimed to determine the safety profile, identify the
maximum tolerated dose (MTD), and observe dose-limiting toxicities (DLTs) [1] [2].

o Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC, which
included both ALK TKI-naive patients and those who had previously been treated with
Crizotinib [1] [2].

o Efficacy Assessment: Tumor response was evaluated based on established oncology criteria, which
allowed for the calculation of the Overall Response Rate (ORR), median Progression-Free Survival
(PFS), and median Duration of Response (DoR) for the two patient subgroups [1] [2].

Mechanism of Action and Resistance

The following diagram illustrates the therapeutic challenge of Crizotinib resistance and how second-

generation inhibitors like Conteltinib are designed to overcome it.
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The search results indicate that Crizotinib resistance often develops due to mutations in the ALK tyrosine
kinase domain (such as L1196M and G1202R). Conteltinib, with its higher potency and ability to target
these specific mutations, is designed to overcome this resistance, as shown by the clinical activity in

Crizotinib-pretreated patients [1] [2].

Interpretation of Key Findings

e Superior Potency: The 10-fold increase in potency is a key preclinical differentiator, suggesting
Conteltinib can achieve stronger ALK inhibition at lower molecular concentrations [1] [2].

¢ Clinical Validation of Efficacy: The doubling of median PFS in TKI-naive patients (15.9 months
for Conteltinib vs. 8-10 months for Crizotinib) clinically validates its enhanced efficacy, which could
translate to longer disease control for patients [1] [2].

e Overcoming Resistance: The ORR of 33.3% in Crizotinib-pretreated patients is a significant
finding, demonstrating Conteltinib's ability to overcome resistance where the first-generation therapy
has failed [1] [2].
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o Safety and Dosing: The manageable safety profile allowed for the determination of a Recommended
Phase 2 Dose (RP2D) of 600 mg QD for TKI-naive patients and 300 mg BID for Crizotinib-
pretreated patients [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-

potency-compared-to-crizotinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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